(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol
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Overview
Description
(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Triazole derivatives have been found to interact with a variety of enzymes and receptors . They are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It is known that triazole derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the biological activity of the target, potentially affecting cellular processes.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that triazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetics .
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the efficacy of triazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative.
Cellular Effects
Other 1,2,4-triazole derivatives have been shown to have cytotoxic activities against various tumor cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol typically involves the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in an aqueous or organic solvent, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often use optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, and amines for amination reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, amines, or thiols.
Scientific Research Applications
(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Uniqueness
(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1,5-dimethyl-1,2,4-triazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-6-5(3-9)7-8(4)2/h9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQUDZIUFMJGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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